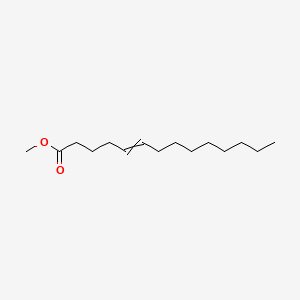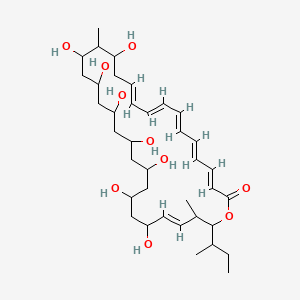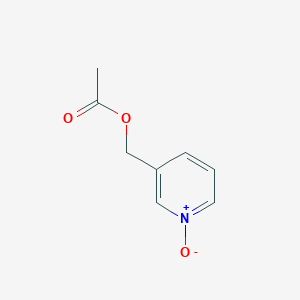
Cyclopropyl-2,2,3,3-d4-Amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-2,2,3,3-d4-amine is a compound involving a cyclopropyl group and an amine function. The cyclopropyl group is known for its unique ring strain and reactivity, making it a subject of interest in organic synthesis.
Synthesis Analysis
- Ring-opening cyclization of alkylidenecyclopropyl ketones with amines is an efficient method for synthesizing pyrroles, which may relate to the synthesis routes of cyclopropyl amines (Lianghua Lu, Guofei Chen, Shengming Ma, 2006).
- Electrophilic amination of cyclopropanols has been used to synthesize β-aminoketones, indicating a possible pathway for introducing the amine group into cyclopropyl structures (Zhishi Ye, M. Dai, 2015).
Molecular Structure Analysis
- Cyclopropanes , the core of cyclopropyl amines, are known for their ring strain and unique reactivity, impacting the molecular structure and reactivity of the compound. However, specific details on the molecular structure of Cyclopropyl-2,2,3,3-d4-amine are not directly available in the literature.
Chemical Reactions and Properties
- Oxo-amination of aryl cyclopropanes can be used to construct β-amino ketone derivatives, which might be relevant for understanding the reactivity of cyclopropyl amines (Liang Ge et al., 2019).
- Nucleophilic amine ring-opening cyclizations of cyclopropanes have been studied, providing insight into potential reactions involving cyclopropyl amines (M. C. Martin, Dadasaheb V. Patil, Stefan France, 2014).
Physical Properties Analysis
- The physical properties of Cyclopropyl-2,2,3,3-d4-amine, such as melting and boiling points, solubility, and density, are not directly discussed in the available literature.
Chemical Properties Analysis
- Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles shows the potential for chemical transformations in cyclopropyl amine compounds (Olga Lifchits, André B Charette, 2008).
- Cyclopropanation reactions involving enamines and trimethylsilyl enol ethers suggest methods for introducing and manipulating cyclopropyl groups (R. Kadikova et al., 2015).
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
“Cyclopropyl-2,2,3,3-d4-Amin” wird in der asymmetrischen Synthese zur Herstellung enantiomerenangereicherter Moleküle verwendet. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen mit spezifischer Chiralität, die in der Pharmakologie von entscheidender Bedeutung ist, da die Orientierung von Molekülen die Wirksamkeit und Sicherheit von Medikamenten beeinflussen kann {svg_1}.
Photocycloadditionen
Diese Verbindung spielt eine bedeutende Rolle bei [3 + 2] Photocycloadditionen mit elektronenreichen und elektronenneutralen Olefinen. Die Reaktionen, die durch “this compound” ermöglicht werden, sind für die Konstruktion komplexer Moleküle mit hoher Präzision unerlässlich, die bei der Entwicklung neuer Materialien und Medikamente wertvoll sind {svg_2}.
Chirale Chemie
In der chiralen Chemie wird “this compound” verwendet, um die Enantioselektivität bei chemischen Umwandlungen zu induzieren. Diese Anwendung ist besonders wichtig für die Herstellung asymmetrischer Katalysatoren, die in verschiedenen chemischen Reaktionen weit verbreitet sind, um chirale Moleküle herzustellen {svg_3}.
Medizinische Chemie
Die Derivate der Verbindung werden in der medizinischen Chemie zur Synthese von dicht substituierten Cyclopropylazolen, Aminen und Ethern eingesetzt. Diese Derivate sind wichtige Zwischenprodukte bei der Herstellung neuer Medikamente und Behandlungen {svg_4}.
Organische Synthese
In der organischen Synthese wird “this compound” zur Herstellung chiraler enantiomerenangereicherter Moleküle verwendet. Die mit dieser Verbindung entwickelten Methoden tragen zur effizienten Assemblierung komplexer organischer Moleküle bei {svg_5}.
Materialwissenschaft
“this compound” ist an der Synthese neuer Materialien wie Polymeren und Nanomaterialien beteiligt. Seine einzigartige Struktur ermöglicht die Herstellung von Materialien mit neuartigen Eigenschaften, die in verschiedenen technologischen Fortschritten eingesetzt werden können {svg_6}.
Analytische Standards
Die Verbindung wird auch als analytischer Standard in Umwelt- und chemischen Analysen verwendet. Seine stabile Isotopenmarkierung macht sie zu einer hervorragenden Referenz für die Quantifizierung des Vorhandenseins ähnlicher Verbindungen in verschiedenen Proben {svg_7}.
Katalyse
Schließlich spielt “this compound” eine wichtige Rolle in der Katalyseforschung. Sie wird verwendet, um neue katalytische Systeme zu entwickeln, die die Effizienz und Selektivität chemischer Reaktionen verbessern können, was in der industriellen Chemie und bei Umweltanwendungen von grundlegender Bedeutung ist {svg_8}.
Wirkmechanismus
Target of Action
Cyclopropyl-2,2,3,3-d4-amine is a deuterium-labeled form of cyclopropanamine Cyclopropanamine, the non-deuterated form, is known to interact with cytochrome p450 enzymes .
Mode of Action
Cyclopropanamine, its non-deuterated counterpart, inactivates cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Biochemical Pathways
The inactivation of cytochrome p450 enzymes by cyclopropanamine can potentially affect various metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as in this compound, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of metabolic processes, potentially leading to increased half-life and bioavailability .
Result of Action
The inactivation of cytochrome p450 enzymes by cyclopropanamine can potentially lead to alterations in the metabolism of various substances within the cell .
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1051418-97-3 |
Source


|
| Record name | 1051418-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)
